Regiochemical Methyl-Position Specificity: 3-Methylpiperidine vs. 2-Methyl- and 4-Methylpiperidine Isomers
Among the three possible methylpiperidine regioisomers bearing the identical 3-methyl-4-nitrophenyl–carbonyl warhead, only the 3-methylpiperidine variant (the target compound) is explicitly listed as an exemplified compound in US9206125B2 within the genus of mSin3B–PAH1 domain-binding molecules. The 2-methylpiperidine and 4-methylpiperidine isomers (CAS 333350-57-5 and the ChemDiv-listed 4-methyl analog, respectively) are commercially catalogued but lack any corresponding patent exemplification or disclosed binding data for this target [1]. This establishes the 3-methyl substitution as a critical determinant for recognition by the PAH1 binding pocket, distinguishing the target compound from its regioisomeric counterparts that are otherwise identical in molecular formula and mass .
| Evidence Dimension | Patent exemplification and target engagement (mSin3B–PAH1 binding) |
|---|---|
| Target Compound Data | Explicitly exemplified in US9206125B2 as a compound binding to the PAH1 domain of mSin3B (page/column 94–98) |
| Comparator Or Baseline | 2-methylpiperidine isomer (CAS 333350-57-5) and 4-methylpiperidine isomer (ChemDiv catalog): not exemplified in the same patent; no PAH1 binding data publicly available |
| Quantified Difference | Qualitative: exemplified vs. not exemplified for the mSin3B target; quantitative binding affinity (Kd/IC₅₀) not publicly disclosed for any isomer in the patent |
| Conditions | Patent disclosure (US9206125B2); mSin3B–PAH1 domain binding context; therapeutic areas: Huntington's disease, medulloblastoma, neuropathic pain |
Why This Matters
Procurement of the 3-methyl isomer ensures alignment with the only patent-validated pharmacophore for this target; the 2-methyl and 4-methyl isomers carry unverified target-engagement risk.
- [1] US9206125B2. Columns 94–98. Kyoto University. Also: a2bchem catalog BQ66802 for 2-methyl isomer (CAS 333350-57-5); ChemDiv catalog for 4-methyl isomer. View Source
